Galicaftor

Cystic Fibrosis CFTR Corrector Drug Potency

Galicaftor is a next-generation type I (C1) CFTR corrector engineered to surpass first-generation correctors like lumacaftor and tezacaftor. With an EC50 in the low nanomolar range and robust activity in primary human bronchial epithelial cells, it provides a superior baseline of F508del-CFTR correction for high-throughput screening campaigns. Its unique binding to CFTR TMD1 enables synergistic dual combination therapies with NBD1 stabilizers to achieve wild-type CFTR activity. Choose galicaftor for reproducible, high-sensitivity assays and advanced mechanistic studies of CFTR biogenesis and trafficking.

Molecular Formula C28H21F4NO7
Molecular Weight 559.5 g/mol
CAS No. 1918143-53-9
Cat. No. B605081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalicaftor
CAS1918143-53-9
SynonymsABBV-2222;  ABBV 2222;  ABBV2222;  GLPG2222;  GLPG-2222;  GLPG 2222.
Molecular FormulaC28H21F4NO7
Molecular Weight559.5 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O
InChIInChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1
InChIKeyQVDYQHXNAQHIKH-TZIWHRDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Galicaftor (ABBV-2222/GLPG-2222): A Potent CFTR Corrector for Cystic Fibrosis Research and Therapeutic Development


Galicaftor (ABBV-2222, GLPG-2222; CAS 1918143-53-9) is a small-molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein [1]. It is classified as a type I (C1) corrector, which functions by improving the folding and trafficking of the defective F508del-CFTR protein to the cell surface [1][2]. The compound is orally bioavailable and has been investigated in Phase 2 clinical trials, both as a monotherapy and as a component of combination regimens for treating Cystic Fibrosis (CF) in patients with the F508del mutation [3][4]. Its primary mechanism involves binding to the transmembrane domain 1 (TMD1) of CFTR, which is a distinct interaction site compared to some other approved CFTR modulators [5].

Why Galicaftor is Not Interchangeable with Other In-Class CFTR Correctors


CFTR correctors are not a homogeneous drug class; they exhibit significant functional heterogeneity due to distinct binding sites, allosteric mechanisms, and pharmacological profiles [1]. Compounds like lumacaftor (VX-809) and tezacaftor (VX-661) were the first generation of C1 correctors, but they show limited efficacy and potency in rescuing F508del-CFTR function [2]. Galicaftor (ABBV-2222) was specifically engineered to overcome these limitations by optimizing both its binding interactions and drug-like properties [2]. As a result, simply substituting galicaftor with another C1 corrector in a research or clinical context could lead to a loss of potency, reduced functional rescue of the CFTR channel, and potential alterations in drug-drug interaction profiles, thereby compromising the validity of an experiment or the efficacy of a therapeutic regimen [2].

Quantitative Differentiation of Galicaftor Against Key Comparator CFTR Modulators


Superior Potency in Correcting F508del-CFTR Maturation Compared to Lumacaftor (VX-809) and Tezacaftor (VX-661)

In a direct, head-to-head comparison using the CSE-HRP functional assay on F508del/F508del CFTR homozygous patient cells, galicaftor (ABBV-2222) demonstrated significantly higher potency than both lumacaftor and tezacaftor [1]. The study found galicaftor to be approximately 10-fold more potent than lumacaftor and 20-fold more potent than tezacaftor [1].

Cystic Fibrosis CFTR Corrector Drug Potency High-Throughput Screening

Enhanced Functional Rescue of F508del-CFTR in a Bronchial Epithelial Cell Model vs. Tezacaftor

In a functional assay using human CFBE-DG3 bronchial epithelial cells expressing F508del-CFTR, galicaftor was found to be significantly more potent than tezacaftor in restoring CFTR-mediated chloride transport when combined with a potentiator [1].

Cystic Fibrosis CFTR Corrector Epithelial Physiology Preclinical Efficacy

Synergistic Full Correction of ΔF508-CFTR to Wild-Type Levels in Dual Combination Preclinical Models

Preclinical studies demonstrate that when combined with first-in-class NBD1 stabilizers like SION-451 or SION-719, galicaftor (SION-2222) restores ΔF508-CFTR activity to wild-type levels in CF models at maximum effective concentrations [1][2].

Cystic Fibrosis Combination Therapy NBD1 Stabilizer Synergy Preclinical Efficacy

Improved Drug-Drug Interaction Profile vs. Lumacaftor (VX-809)

A key differentiator for galicaftor is its reduced potential for drug-drug interactions compared to the first-generation corrector lumacaftor [1]. Lumacaftor is a known strong inducer of CYP3A4, which can lead to significant metabolic interactions with co-administered drugs and can limit its use [1]. Galicaftor was designed to have a substantially improved DDI profile, a significant advantage for its use in combination regimens [1].

Cystic Fibrosis Drug-Drug Interaction CYP3A4 Drug Safety Therapeutic Index

Preferential Binding Site and Mechanism of Action Differentiated from Other C1 Correctors

Computational modeling and docking studies have identified that galicaftor, along with lumacaftor and tezacaftor, preferentially binds to a specific site within the membrane spanning domain 1 (MSD1) of the CFTR protein [1][2]. This computational evidence supports the notion that while they share a common binding region, the specific binding interactions and resulting functional effects can vary significantly due to structural differences among the compounds [1].

Cystic Fibrosis CFTR Corrector Binding Site Mechanism of Action Computational Chemistry

High-Impact Research and Development Applications for Galicaftor


Investigating Mechanisms of CFTR Folding and Trafficking in Disease Models

Galicaftor's superior potency (EC50 in the low nanomolar range) compared to first-generation correctors like lumacaftor and tezacaftor makes it an ideal tool for dissecting CFTR folding, trafficking, and channel gating mechanisms in F508del-CFTR cellular models [1]. Its high efficacy allows for clearer delineation of the CFTR interactome and the impact of genetic or pharmacological perturbations on CFTR biogenesis, enabling more robust and reproducible mechanistic studies than possible with less potent compounds.

Developing Next-Generation CFTR Modulator Combination Therapies

Galicaftor is a leading candidate for rationally designed dual combination therapies aimed at achieving full functional restoration of mutant CFTR. Preclinical data demonstrate that pairing galicaftor with NBD1 stabilizers (e.g., SION-451, SION-719) can fully restore ΔF508-CFTR activity to wild-type levels [2][3]. This makes it a key component in screening cascades and in vivo efficacy studies for novel CFTR modulator regimens that target different structural defects in the mutant protein. Its favorable drug-drug interaction profile further supports its use in these complex, multi-component research and development programs [1].

High-Throughput Screening for Novel CFTR Potentiators or Complementary Correctors

In high-throughput screening (HTS) campaigns aimed at identifying novel potentiators or synergistic correctors, galicaftor provides a high baseline of CFTR correction. Its robust and potent activity ensures that the primary assay has a sufficient dynamic range to detect even modest improvements from hit compounds. Using galicaftor instead of a less efficacious corrector like tezacaftor can increase the assay's sensitivity and reduce the rate of false negatives in large-scale compound library screens [4].

Advanced Preclinical Models of Cystic Fibrosis for Efficacy and Toxicology Studies

Given its potent activity in primary human bronchial epithelial cells (EC50 < 10 nM) and its demonstrated ability to synergize with other modulators in preclinical models to achieve wild-type CFTR function, galicaftor is an excellent tool compound for advanced in vivo CF disease models [1]. Researchers can use it to establish high-efficacy CFTR correction as a benchmark in their models or to study the downstream physiological consequences of near-normal CFTR function on lung, gastrointestinal, and pancreatic pathology in relevant animal models, such as CF ferrets or pigs.

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